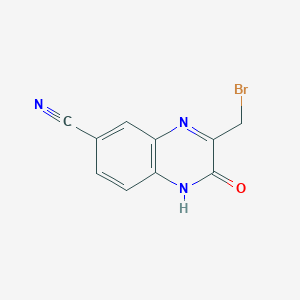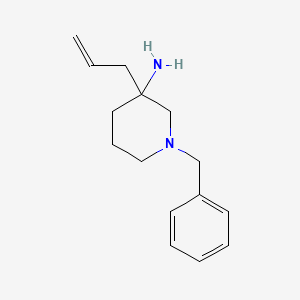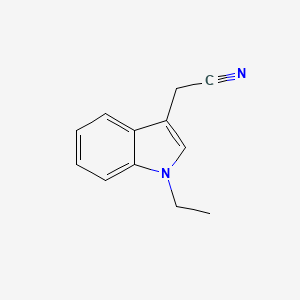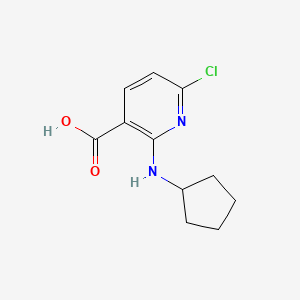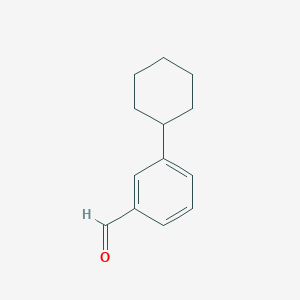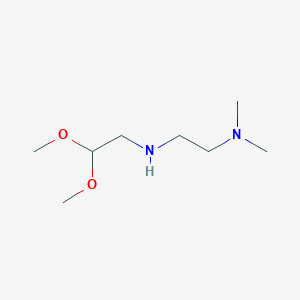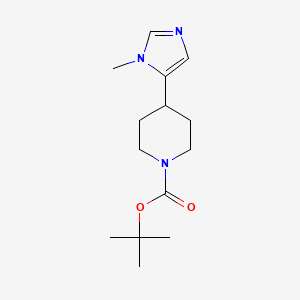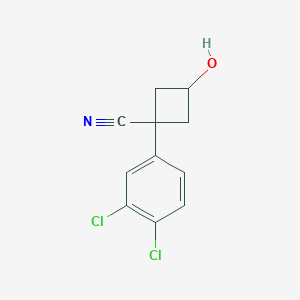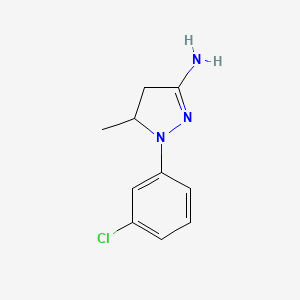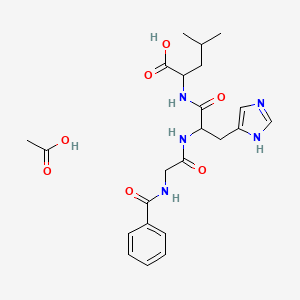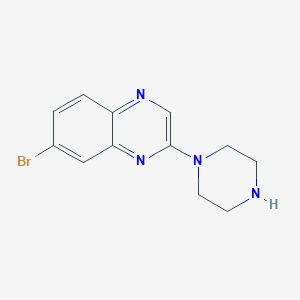
7-Bromo-2-(1-piperazinyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(1-piperazinyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a bromine atom at the 7th position and a piperazine ring at the 2nd position. This compound is part of the quinoxaline family, known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(1-piperazinyl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with piperazine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The bromination at the 7th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2-(1-piperazinyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride or catalytic hydrogenation.
Coupling: Palladium catalysts with bases like cesium carbonate in solvents such as THF or DMF.
Major Products:
- Substituted quinoxalines
- Quinoxaline N-oxides
- Dihydroquinoxalines
- Coupled products with various aryl or alkyl groups .
Applications De Recherche Scientifique
7-Bromo-2-(1-piperazinyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties. .
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(1-piperazinyl)quinoxaline involves its interaction with specific molecular targets, such as kinases and other enzymes. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-(1-Piperazinyl)quinoxaline: Lacks the bromine substitution, which can affect its biological activity.
7-Chloro-2-(1-piperazinyl)quinoxaline: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and potency.
2-(1-Piperazinyl)-3-methylquinoxaline: Contains a methyl group at the 3rd position, altering its chemical properties.
Uniqueness: 7-Bromo-2-(1-piperazinyl)quinoxaline is unique due to the presence of both the bromine atom and the piperazine ring, which confer distinct chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing its interaction with biological targets .
Propriétés
Formule moléculaire |
C12H13BrN4 |
|---|---|
Poids moléculaire |
293.16 g/mol |
Nom IUPAC |
7-bromo-2-piperazin-1-ylquinoxaline |
InChI |
InChI=1S/C12H13BrN4/c13-9-1-2-10-11(7-9)16-12(8-15-10)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2 |
Clé InChI |
ULSPKGDUMBQONB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CN=C3C=CC(=CC3=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


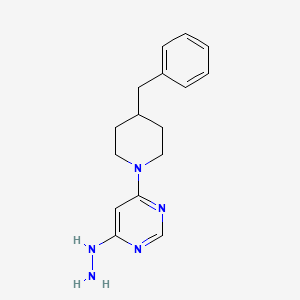
![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)
